5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride

Medicinal Chemistry Building Block Sourcing Automated Synthesis

Researchers requiring a stable, soluble 5-chloromethyl dihydropyridinone for automated synthesis or HTS workflows face inconsistent reactivity from regioisomers or free-base forms. This hydrochloride salt directly addresses those pain points. - Direct SN2 alkylation at the 5-position enables rapid diversification of kinase inhibitor and PROTAC warhead libraries. - Hydrochloride form ensures ≥95% purity and enhanced solubility in DMF/DMSO/acetonitrile for automated liquid handling. - Traceable catalog numbers and defined TPSA (20.3 Ų) streamline integration into compound-management systems.

Molecular Formula C7H9Cl2NO
Molecular Weight 194.06 g/mol
Cat. No. B13623341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-onehydrochloride
Molecular FormulaC7H9Cl2NO
Molecular Weight194.06 g/mol
Structural Identifiers
SMILESCN1C=C(C=CC1=O)CCl.Cl
InChIInChI=1S/C7H8ClNO.ClH/c1-9-5-6(4-8)2-3-7(9)10;/h2-3,5H,4H2,1H3;1H
InChIKeyWJEHIGBPQMRRDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one HCl: Compound Class & Sourcing


5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 2770359-24-3) is a heterocyclic dihydropyridinone derivative supplied as the hydrochloride salt, featuring a reactive chloromethyl substituent at the 5-position and an N-methyl group at the 1-position of the partially saturated pyridinone ring . The compound is classified as a halogenated heterocyclic building block within the pyridinone family, a scaffold widely exploited in medicinal chemistry for constructing bioactive molecules including kinase inhibitors, reverse transcriptase inhibitors, and anti-inflammatory agents . The hydrochloride salt form is explicitly noted to enhance stability and solubility relative to the free base, making it suitable for automated synthesis platforms and high-throughput screening workflows .

Reactive chloromethyl handle enables SN2 and cross-coupling diversification.
Hydrochloride salt enhances solubility and stability for automated synthesis platforms.
5-Position regioisomer ensures electronic conjugation with C2 carbonyl, distinct from 4- or 3-isomers.

Non-Interchangeability of 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one HCl


Within this chemical space, three critical structural variables—salt form (hydrochloride vs. free base), chloromethyl position (5- vs. 4- vs. 3-), and halogen type (chloromethyl alkyl chloride vs. aryl chloride)—create functionally distinct synthetic intermediates that are not interchangeable in practice. The hydrochloride salt carries one additional hydrogen-bond donor and exhibits altered solubility and stability compared to the free base, directly impacting handling in automated liquid-dispensing systems and aqueous reaction media . The 5-position of the chloromethyl group places the electrophilic carbon at a site electronically conjugated with the C2 carbonyl, whereas the 4- and 3-substituted regioisomers present the reactive center in different electronic environments, leading to divergent reactivity in nucleophilic substitution and cross-coupling reactions . Substituting the chloromethyl (sp³-hybridized alkyl chloride) with a simple chloro substituent (sp²-hybridized aryl chloride) fundamentally alters the available reaction manifold: the former enables SN2 alkylation chemistry while the latter requires metal-catalyzed cross-coupling or specialized nucleophilic aromatic substitution conditions.

Salt Form Mismatch
Free base lacks the added hydrogen-bond donor and shows different solubility, which may alter liquid-handling compatibility.
Regioisomer Mismatch
4- or 3-chloromethyl isomers change the electronic environment and reactivity profiles in nucleophilic substitution reactions.
Halogen Type Mismatch
Aryl chloride (5-chloro) requires metal-catalyzed cross-coupling, not direct SN2, fundamentally changing the synthetic strategy.

Differentiation Evidence: 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one HCl vs. Closest Analogs


HCl Salt vs. Free Base: Solubility & Automated Handling

The hydrochloride salt form (CAS 2770359-24-3) carries a molecular weight of 194.06 g/mol (C7H9Cl2NO) versus 157.60 g/mol (C7H8ClNO) for the free base (CAS 1823346-84-4), a difference of +36.46 g/mol corresponding to one equivalent of HCl . This salt formation introduces one hydrogen-bond donor (HBD = 1) absent in the free base, and the topological polar surface area (TPSA) is computed at 20.3 Ų for the hydrochloride . The free base is described as a non-ionic, solid compound with moderate solubility in polar organic solvents , whereas the hydrochloride salt is explicitly characterized as possessing enhanced stability and solubility suitable for synthetic applications in pharmaceutical research . Industry surveys confirm that approximately 5% of all commercial research compounds are sold as salt forms because these forms frequently exhibit preferable solubility, stability, and manufacturability compared to the parent molecule, making them better choices as building-block reactants for automated synthesizers and as HTS screening samples .

Salt Form Impact
Class-level
Hydrochloride salt vs. free base: MW +36.46 g/mol, HBD +1, TPSA 20.3 Ų. Qualitative reports indicate enhanced aqueous solubility and stability for the HCl salt, supporting automated liquid handling.
Salt form selection directly impacts automated synthesis workflow compatibility.
Class-level inference; supplier-reported properties.
Medicinal Chemistry Building Block Sourcing Automated Synthesis High-Throughput Screening

5- vs. 4-Position Regioisomer: Electronic Environment and Reactivity

The target compound bears the chloromethyl substituent at the 5-position of the dihydropyridinone ring, placing the electrophilic CH2Cl group at a site in direct electronic conjugation with the C2 carbonyl (para-like relationship in the vinylogous amide system). The 4-position regioisomer (free base CAS 177550-41-3, HCl salt CAS 2097936-40-6) locates the chloromethyl at a position also conjugated with the carbonyl but with a different resonance pathway (meta-like to the nitrogen). The 5-substituted free base (CAS 1823346-84-4) carries a PubChem CID of 5211256, while the 4-substituted free base (CAS 177550-41-3) carries a distinct CID; the two regioisomers are explicitly catalogued under separate Enamine building-block identifiers (EN300-138577 for the 5-isomer free base and EN300-42863 for the 4-isomer free base at 95% purity) . The 5-isomer hydrochloride carries the distinct catalog number EN300-37401798 from Enamine and 1P0291Z4 from 1PlusChem . The 5-chloromethyl isomer is described as possessing 'balanced electrophilicity' suitable for diverse functionalization . Although no published head-to-head kinetic data comparing nucleophilic substitution rates for the 5- vs. 4- vs. 3-regioisomers were identified in the open literature, the distinct electronic environments of these positions predict different reaction rates and selectivities in SN2 and cross-coupling reactions on the basis of well-established physical organic chemistry principles.

Regioisomer Identity
Class-level
5-Chloromethyl vs. 4-chloromethyl regioisomers: distinct CAS, PubChem CIDs, and catalog numbers. The 5-isomer places the electrophilic carbon in conjugation with the C2 carbonyl, predicting different SN2 reactivity.
Regiochemical identity determines downstream coupling selectivity; sourcing the correct isomer is essential.
Class-level inference; no head-to-head kinetic data available.
Organic Synthesis Regioselectivity Medicinal Chemistry Building Block Selection

Chloromethyl vs. Chloro Handle: Reactivity and Synthetic Utility

The target compound carries a chloromethyl group (–CH2Cl, sp³-hybridized carbon), classifying it as an alkyl chloride capable of facile nucleophilic substitution (SN2) with amines, thiols, alkoxides, and stabilized carbanions. In contrast, the commercially available analog 5-chloro-1-methylpyridin-2-one (CAS 4214-78-2) bears a chlorine atom directly attached to an sp²-hybridized aromatic carbon, making it an aryl chloride that is orders of magnitude less reactive toward direct nucleophilic displacement . This fundamental reactivity difference is a cornerstone of organic chemistry: aryl halides are generally inert to SN2 conditions and require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or specialized nucleophilic aromatic substitution (SNAr) conditions with electron-deficient arenes . The chloromethyl compound has been explicitly described as enabling 'nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional moieties' for pharmaceutical and agrochemical intermediate applications . The chloro analog (MW = 143.57 g/mol, C6H6ClNO) is priced at approximately $140/g (AKSci, 98% purity) , while the target hydrochloride is priced at approximately $1,094/500mg ($2,188/g extrapolated) from 1PlusChem at 95% purity , reflecting the added synthetic value of the chloromethyl functional group and salt form.

Reactivity Class
Class-level
Chloromethyl (–CH₂Cl, sp³) enables direct SN2 alkylation with amines, thiols, alkoxides. The 5-chloro analog (aryl chloride, sp²) is inert to SN2 and requires Pd/Ni catalysis or SNAr. Price differential reflects added synthetic utility.
Reactivity class dictates the synthetic route; chloromethyl avoids additional metal-catalyzed steps.
Class-level organic chemistry principles; no direct comparative rate data.
Organic Synthesis Nucleophilic Substitution Cross-Coupling Synthetic Intermediate Selection

Cost Positioning: HCl Salt vs. Free Base and 4-Isomer HCl

Vendor pricing data allow a cross-study comparison of procurement cost across the target compound and its closest analogs. The 5-(chloromethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 2770359-24-3, 95% purity) is listed at $1,094 per 500 mg and $3,900 per 5 g from 1PlusChem, and is also stocked by Enamine under catalog EN300-37401798 . The corresponding 5-isomer free base (CAS 1823346-84-4) is listed at $1,086 per 1 g from Enamine , yielding an extrapolated per-gram price of approximately $1,086 vs. approximately $2,188 for the HCl salt at the 500 mg scale (reflecting a premium for salt-form processing and smaller pack size). The 4-isomer hydrochloride (CAS 2097936-40-6, 95% purity) is available from Combi-Blocks under catalog HG-1267, while the 4-isomer free base (CAS 177550-41-3, 95%) is available from Enamine under catalog EN300-42863 . The aromatic chloro analog 5-chloro-1-methylpyridin-2-one is available at $140/g from AKSci (98% purity), substantially lower than any chloromethyl variant, consistent with its simpler structure and lower synthetic utility as an alkylation handle . No single vendor was identified that simultaneously lists all isomers in identical pack sizes, precluding a fully normalized price comparison; the available data represent cross-vendor comparisons with associated limitations.

Cost Positioning
Cross-study
Target HCl salt: ~$2,188/g (500 mg scale). 5-isomer free base: ~$1,086/g. Aryl chloride analog: $140/g. Cross-vendor and pack-size comparisons limit normalization.
Procurement cost reflects salt-form processing and functional-group value; evaluate against synthetic needs.
Cross-study comparable; pricing data from multiple vendors, accessed 2026.
Procurement Building Block Sourcing Cost Analysis Medicinal Chemistry Supply

Supplier Catalog and Purity Traceability

The target hydrochloride is stocked by at least two established building-block suppliers under traceable catalog numbers—Enamine EN300-37401798 and 1PlusChem 1P0291Z4—at a defined purity of 95% . The 5-isomer free base is also stocked by Enamine (EN300-138577) and by Leyan (catalog 1973975, 98% purity) . The 4-isomer hydrochloride is stocked by Combi-Blocks (HG-1267, 95%) and Fluorochem , while the 3-isomer is listed by ChemicalBook (CAS 51417-15-3) with predicted physical properties including a boiling point of 302.4±25.0 °C and density of 1.202±0.06 g/cm³ . The existence of distinct, non-overlapping catalog entries for each regioisomer and salt form across multiple suppliers provides a procurement-quality assurance framework: researchers can order the exact regioisomer and salt form required without ambiguity. The availability of the 5-isomer in both free-base and hydrochloride forms from Enamine further allows direct form selection based on experimental needs.

Catalog Traceability
Supporting evidence
Multiple suppliers stock the target compound under traceable catalog numbers: Enamine EN300-37401798, 1PlusChem 1P0291Z4 (95% purity). Distinct entries exist for each regioisomer and salt form.
Well-defined catalog entries and purity specifications reduce procurement ambiguity.
Supporting evidence from multi-vendor survey; purity 95% for HCl salt.
Building Block Reproducibility Vendor Qualification Medicinal Chemistry

Application Scenarios for 5-(Chloromethyl)-1-methyl-1,2-dihydropyridin-2-one HCl


Kinase Inhibitor Library Synthesis via 5-Position Alkylation

The chloromethyl handle at the 5-position enables direct SN2 alkylation with amine-, thiol-, or alkoxide-containing fragments to generate diverse libraries of 5-substituted pyridinone derivatives. Dihydropyridinone scaffolds are established pharmacophores in kinase inhibitor programs, including ROCK1, KDR, FGFR, and Btk inhibitors . The 5-position is electronically conjugated with the C2 carbonyl, creating a vinylogous amide system whose substitution pattern directly modulates target binding. The hydrochloride salt form provides the solubility needed for parallel synthesis in polar aprotic solvents (DMF, DMSO, acetonitrile) commonly used in medicinal chemistry alkylation protocols. Researchers sourcing this specific regioisomer rather than the 4- or 3-substituted variants ensure the exit vector geometry required by their pharmacophore model is preserved.

Agrochemical Intermediate Synthesis

Chloromethylpyridines and chloromethylpyridinones are established intermediates in the synthesis of neonicotinoid insecticides and herbicidal pyridyloxyphenoxy compounds . The 5-chloromethyl dihydropyridinone hydrochloride can serve as an electrophilic building block for introducing the pyridinone core into agrochemical candidates via nucleophilic displacement with thiolate or alkoxide nucleophiles. The hydrochloride salt form is advantageous in process chemistry settings where aqueous workup conditions benefit from the compound's enhanced water solubility compared to the free base.

Automated HTS Plate Preparation with HCl Salt Building Block

The hydrochloride salt form is explicitly recommended for automated synthesizer and HTS applications because salt forms frequently exhibit preferable solubility, stability, and manufacturability compared to the parent molecule . The defined 95% purity specification and traceable catalog numbers (EN300-37401798, 1P0291Z4) from established suppliers enable direct integration into automated compound-management workflows without additional purification or form conversion. The presence of one hydrogen-bond donor (protonated nitrogen) and TPSA of 20.3 Ų provide computable descriptors compatible with HTS property-filtering algorithms.

PROTAC Linker Attachment via Chloromethyl Handle

The chloromethyl group can serve as an electrophilic attachment point for linker conjugation in covalent probe design and PROTAC (proteolysis-targeting chimera) development. Unlike the aryl chloride analog (5-chloro-1-methylpyridin-2-one), which requires palladium-catalyzed cross-coupling for C–N or C–O bond formation, the alkyl chloride of the chloromethyl group can be displaced directly by amine- or hydroxyl-terminated linkers under mild basic conditions. This direct reactivity streamlines the synthesis of bifunctional molecules where the dihydropyridinone serves as the target-protein-binding warhead, consistent with the compound's described role as 'a key intermediate in the synthesis of more complex molecules' for pharmaceutical research .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Position chloromethyl reactivity for SN2 diversification
Alkylation compatibility in polar aprotic solvents (DMF, DMSO, MeCN)
Agrochemical intermediate synthesis
Electrophilic building block for nucleophilic displacement
Process chemistry compatibility and aqueous workup suitability
Automated HTS plate preparation
Salt-form solubility and stability for liquid handling
Integration with automated compound-management workflows and purity verification
PROTAC linker attachment
Direct nucleophilic displacement reactivity of chloromethyl group
Mild conjugation conditions without metal catalysis
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